5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine
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Overview
Description
- It is also known as 1H-Pyrazole-4-carboxylic acid, 1-(1-ethylpropyl)-5-methyl .
- The compound features a pyrazole ring with a carboxylic acid functional group attached to the 4-position and a methyl group at the 5-position.
5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid: is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. Further research would be needed to uncover detailed synthetic methods.
- Industrial production methods may also be proprietary and not widely disclosed.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction being studied.
- Major products formed from these reactions would vary based on the reaction type.
Scientific Research Applications
- Research applications of this compound span several fields:
Chemistry: It could serve as a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential pharmaceutical applications, although specific examples would require further investigation.
Industry: Perhaps used as an intermediate in the production of other compounds.
Mechanism of Action
- The mechanism by which this compound exerts its effects would depend on its specific targets.
- Molecular targets and pathways involved would require detailed studies and experimental evidence.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds at the moment. a thorough literature search could reveal related structures.
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-methyl-1-pentan-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-8(5-2)12-7(3)6-9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11) |
InChI Key |
XHIGIHCQYVCHOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)N)C |
Origin of Product |
United States |
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